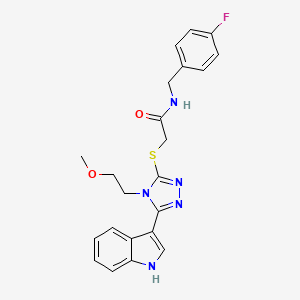![molecular formula C22H28N4O5S2 B2898400 N-[4-(dimethylsulfamoyl)phenyl]-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide CAS No. 790289-68-8](/img/structure/B2898400.png)
N-[4-(dimethylsulfamoyl)phenyl]-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(dimethylsulfamoyl)phenyl]-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide is a complex organic compound with potential applications in various fields, particularly in medicinal chemistry and pharmaceuticals. This compound possesses unique structural elements that grant it distinctive chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylsulfamoyl)phenyl]-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route is as follows:
Synthesis of Intermediate 1: : Starting with 4-(dimethylsulfamoyl)aniline, react with a suitable acetylating agent to form N-[4-(dimethylsulfamoyl)phenyl]acetamide.
Synthesis of Intermediate 2: : React piperazine with 2-phenylethenylsulfonyl chloride to form 4-[(E)-2-phenylethenyl]sulfonylpiperazine.
Final Coupling Step: : Combine Intermediate 1 with Intermediate 2 under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would involve optimization of the above synthetic route to scale up the reactions while maintaining high yield and purity. This may include the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(dimethylsulfamoyl)phenyl]-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: : Can be oxidized by strong oxidizing agents, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions may target the sulfonyl or carbonyl groups, altering the compound's structure and activity.
Substitution: : The aromatic rings are susceptible to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using reagents like m-chloroperoxybenzoic acid (mCPBA) for oxidation.
Reduction: : Employing hydrogenation catalysts or reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: : Utilizing halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
Depending on the reaction conditions and reagents, the major products formed can include various oxidized, reduced, or substituted derivatives with potentially altered pharmacological properties.
Wissenschaftliche Forschungsanwendungen
N-[4-(dimethylsulfamoyl)phenyl]-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide is primarily investigated for its potential therapeutic applications:
Medicinal Chemistry: : As a lead compound for designing new drugs targeting specific biological pathways, particularly those involved in inflammation and pain.
Biological Research: : Studying its interaction with cellular receptors and enzymes to understand its mechanism of action.
Pharmaceutical Industry: : Developing formulations for potential therapeutic applications.
Chemical Industry: : Exploring its use as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The compound's mechanism of action involves its interaction with specific molecular targets, such as:
Molecular Targets: : Binding to and modulating the activity of enzymes, receptors, or ion channels implicated in disease processes.
Pathways Involved: : Influencing signaling pathways associated with inflammation, cell proliferation, or neurotransmission.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar structural motifs, N-[4-(dimethylsulfamoyl)phenyl]-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide stands out due to its unique combination of sulfonyl and piperazine moieties, which contribute to its specific pharmacological profile.
Similar Compounds
N-[4-(dimethylsulfamoyl)phenyl]-2-[4-phenylsulfonylpiperazin-1-yl]acetamide: : Lacks the phenylethenyl group, leading to different biological activity.
N-[4-(methylsulfamoyl)phenyl]-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide: : Contains a methylsulfamoyl group instead of a dimethylsulfamoyl group, potentially altering its pharmacokinetic properties.
Each of these compounds, while structurally related, offers unique properties that can be exploited for different scientific and industrial applications. This demonstrates the versatility and potential of this compound in advancing research and development.
Eigenschaften
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O5S2/c1-24(2)33(30,31)21-10-8-20(9-11-21)23-22(27)18-25-13-15-26(16-14-25)32(28,29)17-12-19-6-4-3-5-7-19/h3-12,17H,13-16,18H2,1-2H3,(H,23,27)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBAOPYAYQATIX-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9-(4-ethylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2898320.png)
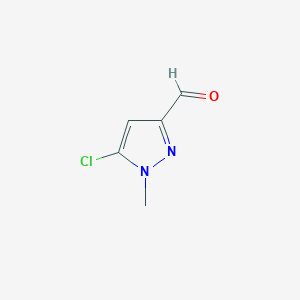
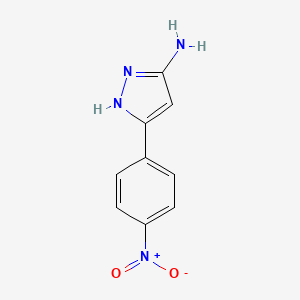
![1-[(4-chlorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2898326.png)
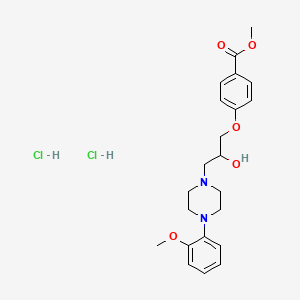
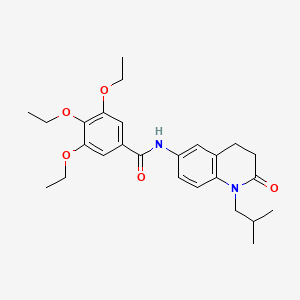
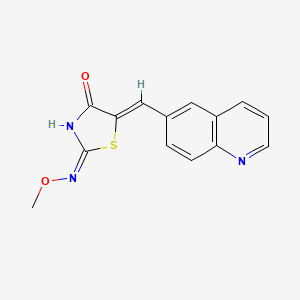
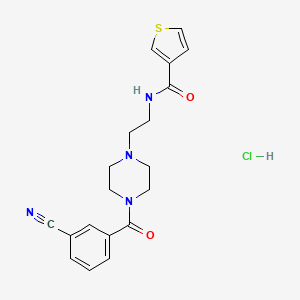
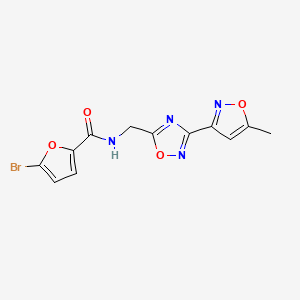
![3-(1H-pyrazol-1-yl)-8-[2-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2898336.png)
![4-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butanoyl chloride](/img/structure/B2898337.png)
![N-benzyl-3-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)-4-methylbenzamide](/img/structure/B2898338.png)
